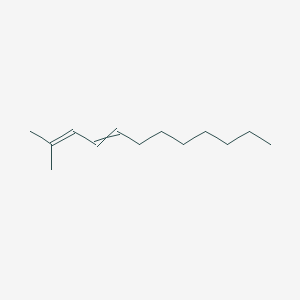
5-Methoxy-6-methyl-6H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-methyl-6H-1,4-diazepine: is a seven-membered heterocyclic compound containing two nitrogen atoms. It belongs to the class of diazepines, which are known for their wide range of biological activities and applications in medicinal chemistry . The presence of a methoxy group at the 5-position and a methyl group at the 6-position makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methyl-6H-1,4-diazepine typically involves the photolysis of 4-azidopyridines in the presence of methoxide ions. This reaction leads to ring expansion, forming the desired diazepine compound . The reaction conditions include:
Photolysis: Exposure to light to initiate the reaction.
Methoxide Ions: Used as a base to facilitate the ring expansion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-6-methyl-6H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: 5-Methoxy-6-methyl-6H-1,4-diazepine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Due to its structural similarity to other diazepines, this compound may have potential therapeutic applications. It could be explored for its anxiolytic, anticonvulsant, or sedative properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methyl-6H-1,4-diazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate the activity of certain neurotransmitters or signaling molecules, leading to its observed biological effects .
Comparison with Similar Compounds
6H-1,4-diazepine: A structurally related compound with similar biological activities.
Pyrrolo[1,2-x][1,4]diazepines: Compounds with a fused pyrrole and diazepine ring system, known for their diverse biological activities.
Uniqueness: 5-Methoxy-6-methyl-6H-1,4-diazepine is unique due to the presence of the methoxy and methyl groups, which may confer distinct chemical and biological properties compared to other diazepines. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
95680-58-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-methoxy-6-methyl-6H-1,4-diazepine |
InChI |
InChI=1S/C7H10N2O/c1-6-5-8-3-4-9-7(6)10-2/h3-6H,1-2H3 |
InChI Key |
AEVNHQCEKFDLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NC=CN=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


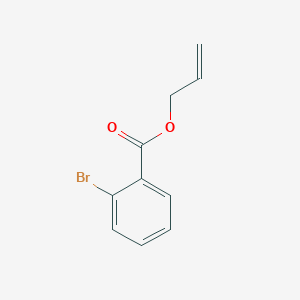
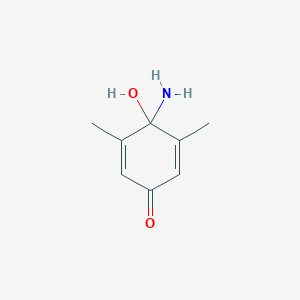
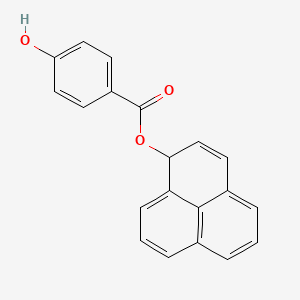

![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
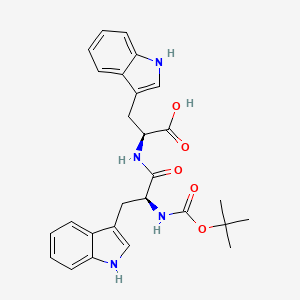
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
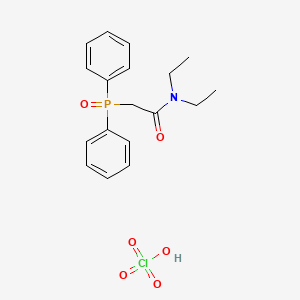

![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
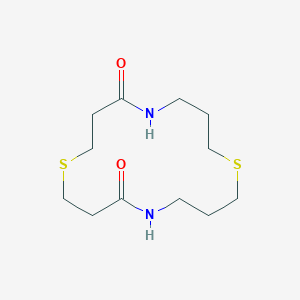
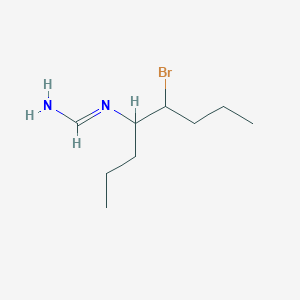
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
